8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C6H4N4O2. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of 2-hydrazinopyridine derivatives. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in good-to-excellent yields.
Another approach involves the oxidative cyclization of 2-pyridylhydrazones using iodine or other oxidative agents . This method is efficient but requires careful control of reaction conditions to avoid over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with C-nucleophiles like indoles and 1,3-dicarbonyl compounds to form stable addition products.
Oxidation: Can be oxidized using agents like iodine to form different derivatives.
Substitution: Undergoes substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Mild conditions without the need for a base.
Oxidation: Iodine or other oxidative agents under controlled conditions.
Substitution: Various nucleophiles under appropriate conditions to achieve substitution at the nitro group.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-nitro-[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets and pathways. It can act as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2 . These interactions lead to its diverse biological activities, including anti-inflammatory and antibacterial effects.
Comparison with Similar Compounds
8-nitro-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds such as:
6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine: Exhibits similar biological activities but with different substitution patterns.
1,2,4-triazolo[1,5-a]pyridine: Shares the triazolopyridine core but differs in the position of the nitrogen atoms and substituents.
1,2,4-triazolo[4,3-a]pyrazine: Another related compound with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-2-1-3-9-4-7-8-6(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNXTGMZHIZTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297517 | |
Record name | 8-Nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31040-09-2 | |
Record name | s-Triazolo[4, 8-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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